5-Octyloxymethyl-8-quinolinol
Overview
Description
5-Octyloxymethyl-8-quinolinol: is a chemical compound known for its ability to form complexes with various metal ions. It is a derivative of 8-quinolinol, where the hydrogen atom at the 5-position is replaced by an octyloxymethyl group. This modification enhances its solubility in organic solvents and its ability to interact with metal ions, making it useful in various analytical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-octyloxymethyl-8-quinolinol typically involves the alkylation of 8-quinolinol. The process begins with the reaction of 8-quinolinol with an alkylating agent, such as octyl bromide, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Octyloxymethyl-8-quinolinol undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as nickel(II) and cobalt(II).
Oxidation and Reduction: The compound can undergo redox reactions, particularly when complexed with metal ions.
Common Reagents and Conditions:
Complexation: Common reagents include metal salts (e.g., nickel chloride, cobalt nitrate) and buffers to maintain the desired pH.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for redox reactions.
Substitution: Alkyl halides or other electrophiles are used for substitution reactions.
Major Products:
Complexation: Metal complexes of this compound.
Oxidation and Reduction: Oxidized or reduced forms of the metal complexes.
Substitution: Derivatives with different functional groups replacing the octyloxymethyl group.
Scientific Research Applications
Chemistry: 5-Octyloxymethyl-8-quinolinol is widely used in analytical chemistry for the separation and determination of metal ions. Its ability to form stable complexes with metals makes it a valuable reagent in various analytical techniques, including spectrophotometry and chromatography .
Biology and Medicine: In biological research, this compound is used to study metal ion interactions in biological systems.
Industry: The compound is used in industrial processes for the extraction and purification of metals. Its ability to selectively bind to specific metal ions makes it useful in hydrometallurgy and other metal recovery processes .
Mechanism of Action
The primary mechanism of action of 5-octyloxymethyl-8-quinolinol involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the quinolinol ring coordinate with the metal ion, forming a stable complex. This chelation process is influenced by factors such as pH, solvent, and the presence of competing ligands. The formation of these complexes can alter the chemical and physical properties of the metal ions, making them easier to detect or separate .
Comparison with Similar Compounds
8-Quinolinol: The parent compound, which lacks the octyloxymethyl group.
5-Chloromethyl-8-quinolinol: A derivative with a chloromethyl group instead of an octyloxymethyl group.
5-Methoxymethyl-8-quinolinol: A derivative with a methoxymethyl group.
Uniqueness: 5-Octyloxymethyl-8-quinolinol is unique due to its enhanced solubility in organic solvents and its ability to form stable complexes with a wide range of metal ions. These properties make it particularly useful in applications where solubility and metal ion selectivity are critical .
Properties
IUPAC Name |
5-(octoxymethyl)quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-13-21-14-15-10-11-17(20)18-16(15)9-8-12-19-18/h8-12,20H,2-7,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAHOBMFROLCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566130 | |
Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102269-68-1 | |
Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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